5-Hydroxypyrazine-2,3-dicarbonitrile
Overview
Description
5-Hydroxypyrazine-2,3-dicarbonitrile is a heterocyclic organic compound with the molecular formula C6H2N4O It is characterized by a pyrazine ring substituted with hydroxyl and nitrile groups at the 5 and 2,3 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Hydroxypyrazine-2,3-dicarbonitrile can be synthesized through the hydroxylation of pyrazine-2,3-dicarbonitrile. One method involves the use of microbial catalysts, such as Alcaligenes sp. strain UK21, which can convert pyrazine-2,3-dicarbonitrile to this compound under specific conditions . The reaction typically involves the use of phenazine methosulfate as an electron acceptor and the incorporation of oxygen atoms from water into the hydroxyl group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the microbial conversion process mentioned above could potentially be scaled up for industrial applications. This would involve optimizing the reaction conditions and microbial strains to achieve higher yields and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxypyrazine-2,3-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Products may include 5-oxopyrazine-2,3-dicarbonitrile or 5-carboxypyrazine-2,3-dicarbonitrile.
Reduction: Products may include 5-hydroxypyrazine-2,3-diamine.
Substitution: Products will vary depending on the nucleophile used, such as 5-chloropyrazine-2,3-dicarbonitrile or 5-aminopyrazine-2,3-dicarbonitrile.
Scientific Research Applications
5-Hydroxypyrazine-2,3-dicarbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions and microbial metabolism.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Hydroxypyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. For example, in microbial systems, it can be hydroxylated by enzymes such as quinolinate dehydrogenase, which incorporates oxygen atoms from water into the hydroxyl group . This enzymatic activity is crucial for its conversion and subsequent reactions.
Comparison with Similar Compounds
Similar Compounds
Pyrazine-2,3-dicarbonitrile: The parent compound without the hydroxyl group.
5-Chloropyrazine-2,3-dicarbonitrile: A similar compound with a chlorine substituent instead of a hydroxyl group.
5-Aminopyrazine-2,3-dicarbonitrile: A similar compound with an amino group instead of a hydroxyl group.
Uniqueness
5-Hydroxypyrazine-2,3-dicarbonitrile is unique due to the presence of both hydroxyl and nitrile groups on the pyrazine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
6-oxo-1H-pyrazine-2,3-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2N4O/c7-1-4-5(2-8)10-6(11)3-9-4/h3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZGOHPDJLBDAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(NC1=O)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20504550 | |
Record name | 6-Oxo-1,6-dihydropyrazine-2,3-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20504550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57005-60-4 | |
Record name | 6-Oxo-1,6-dihydropyrazine-2,3-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20504550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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